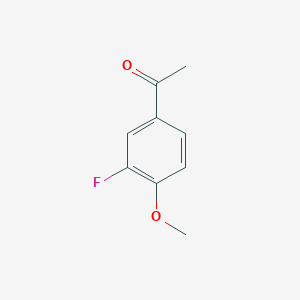

3'-Fluoro-4'-methoxyacetophenone

Description

Structure

2D Structure

Propriétés

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQASUDVYVOFKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196541 | |

| Record name | 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-91-4 | |

| Record name | 1-(3-Fluoro-4-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Fluoro-4'-methoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluoro-4-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Fluoro 4 Methoxyacetophenone

Established Synthetic Pathways for 3'-Fluoro-4'-methoxyacetophenone

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and represents the most common approach for the synthesis of this compound. sigmaaldrich.commasterorganicchemistry.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. libretexts.org

Friedel-Crafts Acylation of o-Fluoroanisole with Acetic Anhydride (B1165640)

One of the primary methods for synthesizing this compound involves the Friedel-Crafts acylation of o-fluoroanisole using acetic anhydride as the acylating agent. youtube.com This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). tamu.edu The Lewis acid activates the acetic anhydride, generating a potent electrophile, the acylium ion, which then attacks the electron-rich aromatic ring of o-fluoroanisole.

The reaction is generally carried out in a suitable solvent, such as dichloromethane (B109758), to ensure a homogenous reaction mixture. youtube.com The presence of the activating methoxy (B1213986) group and the deactivating but ortho-, para-directing fluorine atom on the o-fluoroanisole ring influences the regioselectivity of the acylation. The primary product formed is the desired this compound.

A typical procedure involves the slow addition of acetic anhydride to a suspension of aluminum chloride in a solvent, followed by the addition of o-fluoroanisole. The reaction mixture is often heated to drive the reaction to completion. chemguide.co.uklibretexts.org

Friedel-Crafts Acylation of 3-Fluoro-4-methoxybenzene with Acetyl Chloride

An alternative, yet similar, established pathway is the Friedel-Crafts acylation of 3-fluoro-4-methoxybenzene with acetyl chloride. beilstein-journals.org In this variation, acetyl chloride serves as the acylating agent, which, in the presence of a Lewis acid catalyst like aluminum chloride, forms the same reactive acylium ion intermediate. libretexts.org

The reaction mechanism mirrors that of the acylation with acetic anhydride. The acetyl group is introduced onto the benzene (B151609) ring, yielding this compound. The choice between acetic anhydride and acetyl chloride often depends on factors like cost, availability, and reactivity. Acetyl chloride is generally more reactive than acetic anhydride.

Novel and Emerging Synthetic Routes

While the Friedel-Crafts acylation remains a workhorse for the synthesis of this compound, ongoing research focuses on developing more sustainable and efficient methods.

Catalytic Approaches and Mechanistic Investigations

Modern synthetic chemistry is increasingly moving towards catalytic methods to minimize waste and improve reaction efficiency. Research in this area for the synthesis of this compound includes the exploration of alternative, more environmentally friendly catalysts to replace the stoichiometric amounts of aluminum chloride typically used in traditional Friedel-Crafts reactions. These can include solid acid catalysts and reusable catalysts that simplify product purification and reduce environmental impact.

Mechanistic investigations, often aided by computational studies, are crucial for understanding the intricacies of the reaction and for designing better catalysts and reaction conditions. beilstein-journals.org These studies can help in elucidating the role of the catalyst, the nature of the intermediates, and the factors controlling regioselectivity.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound. This involves the use of less hazardous solvents, renewable starting materials, and energy-efficient processes. For instance, replacing chlorinated solvents like dichloromethane with greener alternatives such as acetonitrile (B52724) is a step in this direction. scielo.br

Furthermore, developing catalytic systems that can operate under milder conditions and can be easily recovered and reused aligns with the goals of green chemistry. nih.gov The Fries rearrangement, which boasts 100% atom economy, is another green alternative being explored for similar ketone syntheses. google.com

Optimization of Reaction Conditions and Yield for this compound Production

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. This is often a multi-variable problem involving factors such as temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts. beilstein-journals.org

Key Parameters for Optimization:

| Parameter | Effect on Reaction | Typical Optimized Conditions |

| Catalyst Concentration | A sufficient amount is needed to drive the reaction, but excess can lead to side reactions and purification challenges. | Stoichiometric amounts are common in traditional Friedel-Crafts, but catalytic amounts are sought in newer methods. |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. | Often requires heating, for example, to 60°C, to ensure completion. libretexts.org |

| Reaction Time | Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to product degradation. | Can range from 30 minutes to several hours, depending on the specific conditions. chemguide.co.ukscielo.br |

| Solvent | The solvent must be inert to the reaction conditions and capable of dissolving the reactants. | Dichloromethane is common, but greener alternatives like acetonitrile are being explored. youtube.comscielo.br |

Modern approaches to reaction optimization often employ high-throughput screening and machine learning algorithms to efficiently explore the vast parameter space and identify the optimal conditions for yield and selectivity. nih.gov For instance, automated systems can perform numerous experiments with varying conditions, and the resulting data can be used to build predictive models that guide further optimization. nih.gov

Purification and Characterization Techniques in this compound Synthesis

The isolation and structural confirmation of this compound following its synthesis are critical steps to ensure the purity and identity of the final product. A combination of chromatographic and spectroscopic techniques is employed for this purpose. The crude product, after initial workup involving steps like washing with water and brine, is subjected to rigorous purification and subsequent characterization. chemicalbook.com

Purification Methods

The selection of a purification method depends on the scale of the synthesis and the nature of the impurities present. Common techniques include recrystallization and column chromatography.

Recrystallization: This is a widely used technique for purifying solid compounds. For acetophenones, solvents such as methanol (B129727) or ethyl acetate (B1210297) have been proven effective. orgsyn.orggoogle.com The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solvent. The physical appearance of the purified compound is typically a white to pale cream crystalline solid. thermofisher.com

Column Chromatography: For more challenging separations or to obtain very high purity, column chromatography is the method of choice. chemicalbook.comscielo.br Silica gel is commonly used as the stationary phase. The crude mixture is loaded onto the column and a solvent system, often a mixture of ethyl acetate and hexane, is passed through to elute the components at different rates. scielo.br The separation can be monitored by thin-layer chromatography (TLC). scielo.br

Distillation: Given its boiling point of 147-148 °C at a reduced pressure of 20 mmHg, vacuum distillation can be an effective method for purification, particularly for removing non-volatile impurities or for large-scale operations. sigmaaldrich.comsigmaaldrich.com

Characterization Techniques

Once purified, the identity and structure of this compound are confirmed using a suite of analytical methods. These techniques provide detailed information about the molecular structure, functional groups, and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the structure of organic molecules. The ¹H NMR spectrum provides information about the different types of protons and their neighboring atoms, while the ¹³C NMR spectrum identifies the different carbon environments in the molecule. scielo.brchemicalbook.comrsc.org

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of 168.16 g/mol . sigmaaldrich.comchemicalbook.com Fragmentation patterns in the mass spectrum can also provide structural information. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone and the C-O bonds of the methoxy group, as well as vibrations associated with the aromatic ring and the C-F bond. chemicalbook.com

Melting Point: The melting point is a useful indicator of purity for a solid compound. A sharp melting point range suggests a high degree of purity. The reported melting point for this compound is in the range of 89-95 °C. thermofisher.comsigmaaldrich.comsigmaaldrich.com

The data obtained from these characterization techniques are compiled to confirm the successful synthesis of this compound.

Physicochemical and Spectroscopic Data for this compound

Below are interactive tables summarizing key physical properties and spectroscopic data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₉H₉FO₂ | thermofisher.comsigmaaldrich.comchemicalbook.com |

| Molecular Weight | 168.16 g/mol | sigmaaldrich.comchemicalbook.com |

| Melting Point | 89-95 °C | thermofisher.comsigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 147-148 °C / 20 mmHg | sigmaaldrich.comsigmaaldrich.com |

| Appearance | White to pale cream crystals or powder | thermofisher.com |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

|---|---|---|

| ¹H NMR | Spectral data available | chemicalbook.com |

| ¹³C NMR | Spectral data available | scielo.brrsc.org |

| Mass Spectrometry | Molecular Ion (M⁺): 168 | chemicalbook.com |

Reaction Chemistry and Mechanistic Studies of 3 Fluoro 4 Methoxyacetophenone

Electrophilic Substitution Reactions and Functional Group Introduction

The benzene (B151609) ring of 3'-Fluoro-4'-methoxyacetophenone is susceptible to electrophilic aromatic substitution, a fundamental reaction class for introducing new functional groups. The regioselectivity of these reactions is governed by the electronic properties of the existing substituents.

The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director. This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediates formed during electrophilic attack at the ortho and para positions. youtube.com Conversely, the acetyl group (-COCH₃) is a deactivating group and a meta-director because it withdraws electron density from the ring. libretexts.org

The fluorine atom exhibits a dual electronic effect. It is inductively electron-withdrawing due to its high electronegativity, which deactivates the ring towards electrophilic attack. However, it can also donate a lone pair of electrons through resonance, a π-donating effect, which directs incoming electrophiles to the ortho and para positions. libretexts.org In the case of this compound, the powerful ortho, para-directing influence of the methoxy group dominates. Therefore, electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur primarily at the positions ortho and para to the methoxy group.

Carbonyl Group Reactivity and Transformations

The acetyl group's carbonyl moiety is a site of rich reactivity, enabling the construction of more complex molecular architectures.

This compound serves as a key precursor in the synthesis of chalcone (B49325) derivatives through Aldol (B89426) condensation reactions. ossila.com Chalcones are α,β-unsaturated ketones that form the central core of many biologically important compounds. jetir.org In this reaction, the α-carbon of the acetophenone (B1666503) is deprotonated by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. wpmucdn.com Subsequent dehydration yields the chalcone. The synthesis of chalcones is often carried out via the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde. jetir.orgresearchgate.net

Table 1: Examples of Chalcone Synthesis via Aldol Condensation

| Reactants | Product |

| This compound and Benzaldehyde | (E)-1-(3-fluoro-4-methoxyphenyl)-3-phenylprop-2-en-1-one |

| This compound and 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one |

This table presents hypothetical examples based on the principles of the Aldol condensation reaction.

The presence of an enolizable α-hydrogen in this compound makes it a suitable substrate for the Mannich reaction. ossila.com This three-component reaction involves the aminoalkylation of an acidic proton located on the α-carbon of the acetophenone. The reaction typically employs formaldehyde (B43269) and a primary or secondary amine to generate a β-amino-carbonyl compound, commonly known as a Mannich base. ossila.comuchicago.edu These compounds are valuable intermediates in the synthesis of various pharmaceuticals and natural products. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the enol form of the acetophenone.

The carbonyl group of this compound can undergo both reduction and oxidation. Reduction of the ketone can yield the corresponding secondary alcohol, 1-(3-fluoro-4-methoxyphenyl)ethanol. This can be achieved using various reducing agents, such as sodium borohydride. wpmucdn.com Further reduction can lead to the complete removal of the carbonyl group, resulting in the formation of 3-ethyl-2-fluoroanisole.

Conversely, the acetyl group can be oxidized. For instance, haloform reactions can convert the acetyl group into a carboxylic acid, yielding 3-fluoro-4-methoxybenzoic acid.

Fluorine-Directed Reactivity and Its Impact on Reaction Pathways

The fluorine atom, despite being a relatively small substituent, can exert a significant influence on the reactivity of the molecule. Its strong electron-withdrawing nature can affect the acidity of the α-protons of the acetyl group, potentially influencing the rate and outcome of base-catalyzed reactions like the Aldol condensation and Mannich reaction.

In the context of nucleophilic aromatic substitution (SNAr) reactions, the presence of a fluorine atom can activate the aromatic ring towards attack by a nucleophile, especially when it is positioned ortho or para to a strong electron-withdrawing group. acgpubs.org While the acetyl group is deactivating for electrophilic substitution, it can act as an activating group for nucleophilic substitution. Research has shown that in the synthesis of fluorinated chalcones, the solvent and the number of fluorine substituents can influence whether a nucleophilic aromatic substitution occurs, where a fluorine atom is replaced by a methoxy group from the reaction medium. acgpubs.org The stereoelectronic effects of fluorine are also crucial in medicinal chemistry, influencing the conformation and biological activity of drug molecules. nih.gov Studies on fluorinated carbohydrates suggest that a fluorine atom can have a remote influence on the reactivity of other functional groups within the molecule. nih.gov

Advanced Spectroscopic and Computational Analysis of Reaction Mechanisms

The elucidation of reaction mechanisms involving this compound is significantly enhanced through the application of advanced spectroscopic and computational techniques. These methods provide a molecular-level understanding of reaction pathways, transition states, and the electronic effects of the fluoro and methoxy substituents on reactivity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are pivotal for characterizing reactants, intermediates, and products, while computational chemistry, particularly Density Functional Theory (DFT), offers deep insights into the energetic and electronic details of the reaction coordinates.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to understanding the structural and electronic properties of this compound, which in turn govern its reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for the structural confirmation of this compound and for monitoring its transformation during chemical reactions.

The ¹H NMR spectrum provides precise information about the chemical environment of the hydrogen atoms in the molecule. chemicalbook.com The signals for the aromatic protons are particularly informative, showing characteristic splitting patterns due to coupling with the adjacent fluorine atom and other protons. The methoxy and acetyl methyl protons appear as sharp singlets at distinct chemical shifts.

| Assignment | Shift (ppm) |

| Aromatic H (doublet of doublets) | 7.737 |

| Aromatic H (doublet of doublets) | 7.687 |

| Aromatic H (triplet) | 7.000 |

| Methoxy Protons (-OCH₃) | 3.956 |

| Acetyl Protons (-COCH₃) | 2.552 |

Table 1: ¹H NMR Spectral Data for this compound. chemicalbook.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom. chemicalbook.com The carbon directly bonded to the fluorine atom exhibits a large coupling constant (¹JC-F), which is a characteristic feature. The carbonyl carbon signal appears significantly downfield.

| Assignment | Shift (ppm) |

| Carbonyl Carbon (C=O) | 196.5 |

| Aromatic C-F | 156.0 (d, ¹JC-F = 252 Hz) |

| Aromatic C-OCH₃ | 150.0 |

| Aromatic C-H | 127.5 (d, ³JC-F = 7 Hz) |

| Aromatic C-H | 115.0 (d, ²JC-F = 22 Hz) |

| Aromatic C-CO | 131.0 |

| Aromatic C-H | 113.0 |

| Methoxy Carbon (-OCH₃) | 56.5 |

| Acetyl Carbon (-CH₃) | 26.5 |

Table 2: ¹³C NMR Spectral Data for this compound (Note: Precise splitting patterns and coupling constants can vary with experimental conditions and are based on typical values for similar structures). chemicalbook.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within this compound. chemicalbook.com The most prominent absorption band is the strong stretching vibration of the carbonyl group (C=O) of the ketone, typically found in the region of 1670-1680 cm⁻¹. The C-O stretching of the methoxy ether and the C-F stretching vibrations also give rise to characteristic bands in the fingerprint region.

| Vibrational Mode | Absorption (cm⁻¹) |

| C-H stretch (aromatic) | ~3100-3000 |

| C-H stretch (aliphatic, -CH₃) | ~2950-2850 |

| C=O stretch (ketone) | ~1675 |

| C=C stretch (aromatic) | ~1600, 1515 |

| C-F stretch | ~1270 |

| C-O stretch (ether) | ~1250, 1020 |

Table 3: Characteristic IR Absorption Bands for this compound. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its identity and for analyzing reaction mixtures. In electron ionization (EI) mode, the molecular ion peak (M⁺) is observed at m/z 168. chemicalbook.com Key fragmentation pathways include the loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion (m/z 153) and the loss of an acetyl group (•COCH₃) to form the [M-43]⁺ ion (m/z 125). chemicalbook.comlibretexts.org The presence of the fluorine atom can also lead to characteristic fragmentation patterns.

| m/z | Fragment Ion | Fragment Lost |

| 168 | [C₉H₉FO₂]⁺ | - |

| 153 | [C₈H₆FO₂]⁺ | •CH₃ |

| 125 | [C₇H₆FO]⁺ | •COCH₃ |

Table 4: Major Fragmentation Ions of this compound in Mass Spectrometry. chemicalbook.com

Computational Analysis of Reaction Mechanisms

While detailed computational studies specifically targeting the reaction mechanisms of this compound are not extensively reported, DFT calculations on analogous systems provide a robust framework for understanding its reactivity. The Claisen-Schmidt condensation, a primary reaction for this compound to form chalcones, serves as an excellent model for such analysis. ossila.comwikipedia.org

In a typical Claisen-Schmidt reaction, this compound would react with an aldehyde in the presence of a base. byjus.comlibretexts.org Computational studies on similar reactions have been used to model the reaction energy profile, identifying the structures and energies of intermediates and transition states. researchgate.netresearchgate.net

Key Insights from Computational Studies on Analogous Systems:

Enolate Formation: The first step is the deprotonation of the α-carbon of the acetophenone by a base to form an enolate. DFT calculations can determine the acidity of these α-protons and the stability of the resulting enolate. The electron-withdrawing nature of the acetyl group facilitates this step.

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The energy barrier for this step can be calculated, which is often the rate-determining step. The electronic properties of the substituents on both the acetophenone and the aldehyde influence this barrier. For this compound, the electron-donating methoxy group and the electron-withdrawing fluoro group have opposing effects on the aromatic ring's electron density, which modulates the reactivity of the acetyl group.

Transition State Analysis: DFT is used to locate and characterize the transition state structures. Analysis of these structures can reveal the key bond-forming and bond-breaking events and how they are influenced by steric and electronic factors. For instance, a study on the synthesis of 23 different chalcones used DFT to correlate the reactivity of various benzaldehydes with their LUMO (Lowest Unoccupied Molecular Orbital) energy and global electrophilicity index (ω). researchgate.net This type of analysis could be applied to understand how the specific substitution pattern of this compound affects its reaction kinetics.

Dehydration: The final step is the elimination of a water molecule to form the α,β-unsaturated ketone (chalcone). Computational models can confirm the energetics of this dehydration step, showing it to be thermodynamically favorable, leading to the stable conjugated system of the chalcone product.

By combining the direct spectroscopic data of this compound with mechanistic insights from computational studies on closely related systems, a comprehensive picture of its reactivity can be constructed. This synergy is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing new synthetic pathways.

Applications of 3 Fluoro 4 Methoxyacetophenone in Organic Synthesis

Precursor in the Synthesis of Biologically Active Molecules

The presence of the fluoro and methoxy (B1213986) groups makes 3'-Fluoro-4'-methoxyacetophenone an important precursor in the synthesis of a variety of biologically active molecules. chemimpex.comchemimpex.com Its structure is a key component in the development of new pharmaceuticals, agrochemicals, and specialized dyes. chemimpex.comchemimpex.com

Pharmaceutical Intermediates and Drug Discovery

In the realm of pharmaceutical development, this compound is a significant intermediate. chemimpex.com It is utilized in the synthesis of compounds aimed at specific biological targets, contributing to the enhancement of drug efficacy. chemimpex.com The fluorinated nature of the compound is particularly relevant in medicinal chemistry, as the introduction of fluorine can modulate a drug's metabolic stability, binding affinity, and lipophilicity, ultimately leading to improved therapeutic profiles. chemimpex.comnih.gov Its application in drug discovery is centered on creating novel molecular entities with potential therapeutic benefits. chemimpex.comchemimpex.com

Agrochemical Synthesis

The structural motifs derived from this compound are also pertinent to the agrochemical industry. chemimpex.comchemimpex.com This compound serves as a foundational element in the synthesis of new pesticides and herbicides. The specific functional groups present in its derivatives can contribute to their potency and selectivity, which are critical attributes for effective and environmentally conscious crop protection agents.

Synthesis of Dyes and Imaging Systems

This compound is also employed in the production of dyes and pigments. ossila.comchemimpex.com The stability and reactivity of this compound and its derivatives contribute to the formulation of vibrant and stable colors. chemimpex.com Furthermore, chalcones, which can be synthesized from this compound, are known to be fluorescent dyes, indicating a potential application in the development of advanced imaging systems. ossila.com

Building Block for Complex Molecular Architectures

The reactivity of this compound allows for its use as a fundamental building block in the construction of more complex molecular frameworks. chemimpex.com It readily undergoes reactions such as electrophilic substitution, which facilitates the introduction of diverse functional groups. chemimpex.comchemimpex.com

Chalcone (B49325) Derivatives and Their Subsequent Functionalization

A primary application of this compound is in the synthesis of chalcone derivatives. ossila.com Chalcones are α,β-unsaturated ketones that form the central core of many biologically important compounds. researchgate.net They are typically prepared through a Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and a benzaldehyde. usp.br For instance, this compound can be reacted with isovanillin (B20041) in the presence of a base like lithium hydroxide (B78521) to produce (E)-1-(3-fluoro-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-prop-2-en-1-one with a high yield. nih.gov

These chalcone derivatives are themselves valuable intermediates that can be further modified. ossila.com For example, they can be functionalized to produce epoxides through reactions like the Juliá–Colonna epoxidation. ossila.com The diverse biological activities of chalcones, including anti-inflammatory, antioxidant, and anticancer properties, make them a significant area of research. researchgate.netnih.gov

Table 1: Synthesis of a Chalcone Derivative from this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| This compound | Isovanillin | Lithium Hydroxide (LiOH) | (E)-1-(3-fluoro-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-prop-2-en-1-one | 90% | nih.gov |

Synthesis of β-Amino-carbonyl Compounds (Mannich Bases)

This compound is also a key reactant in the Mannich reaction, a three-component condensation that yields β-amino-carbonyl compounds, commonly known as Mannich bases. ossila.comscispace.com This reaction typically involves an aldehyde (like formaldehyde), a primary or secondary amine, and a carbonyl compound containing an active hydrogen, such as this compound. ossila.comscispace.com

Mannich bases are important synthetic intermediates for a variety of pharmaceuticals and natural products. scispace.comeurekaselect.com They are precursors to molecules like β-amino alcohols and β-lactams. eurekaselect.com The derivatives of β-aminocarbonyl compounds have demonstrated a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer effects. eurekaselect.com The synthesis of these compounds is a significant area of research due to their diverse applications. eurekaselect.com For example, various Mannich bases derived from substituted acetophenones have been synthesized and evaluated for their antineoplastic activities. nih.gov

Stereoselective Synthesis of Chiral Derivatives (e.g., (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol)

A significant application of this compound is its use as a prochiral ketone in stereoselective reduction reactions to produce chiral alcohols. The resulting chiral products are often key intermediates in the synthesis of pharmacologically active molecules. The synthesis of (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol serves as a prime example of this utility. scbt.com

The asymmetric reduction of the corresponding precursor, 2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanone (B2618258) (derived from this compound), is crucial for obtaining the desired enantiomerically pure alcohol. Biocatalysis, particularly using enzymes like alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), is a preferred method for such transformations due to high enantioselectivity and mild reaction conditions. dntb.gov.ua These enzymes, often from microbial sources like Rhodococcus, facilitate the transfer of a hydride from a cofactor (e.g., NADPH or NADH) to the carbonyl carbon, creating a new stereocenter with high fidelity. dntb.gov.ua

The process is analogous to the well-documented asymmetric reduction of similar chloroacetophenone derivatives, such as 2-chloro-1-(3,4-difluorophenyl)ethanone, which is a precursor for the antiplatelet drug Ticagrelor. google.com In these syntheses, the choice of enzyme and reaction conditions is critical to achieving high enantiomeric excess (e.e.), often exceeding 99%.

Table 1: Key Parameters in the Biocatalytic Stereoselective Reduction

| Parameter | Description | Example |

|---|---|---|

| Substrate | The prochiral ketone to be reduced. | 2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanone |

| Chiral Catalyst | Typically an enzyme that directs the stereochemical outcome. | Alcohol Dehydrogenase (ADH) from Rhodococcus kyotonensis dntb.gov.ua |

| Reducing Agent | Source of hydride for the reduction. | Isopropanol (in a coupled-substrate system) or Formate (in a cofactor regeneration system) |

| Product | The resulting chiral alcohol. | (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol scbt.com |

| Enantioselectivity | The degree of preference for one enantiomer over the other. | Often >99% e.e. |

Role in Material Science Applications (e.g., Polymers and Coatings)

The unique combination of a fluorine atom and a methoxy group on the aromatic ring of this compound makes it a candidate for incorporation into advanced materials. It can be used as a monomer or an additive in the synthesis of specialized polymers and coatings. chemimpex.com

Similarly, when used in coatings, this compound derivatives can enhance surface properties. The methoxy group provides a potential site for further chemical modification, allowing the molecule to be covalently bonded into a coating formulation, which can lead to improved adhesion and longevity.

Table 2: Potential Enhancements in Material Properties

| Property | Contribution of this compound |

|---|---|

| Thermal Stability | The high bond energy of the C-F bond increases resistance to thermal degradation. |

| Chemical Resistance | The electronegative fluorine atom shields the polymer backbone from chemical attack. |

| Hydrophobicity | Fluorinated surfaces tend to repel water and oils, useful for anti-fouling coatings. |

| Dielectric Properties | The introduction of fluorine can lower the dielectric constant of a material, which is advantageous for microelectronics applications. |

Advanced Analytical Chemistry Applications as a Standard

In analytical chemistry, the availability of pure, stable reference compounds is essential for the calibration of instruments and the validation of methods. This compound serves as an excellent analytical standard for techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). chemimpex.comchemimpex.comchemimpex.com

Its suitability as a standard is based on several key characteristics. The compound is a solid at room temperature with a well-defined melting point, which is indicative of its purity. sigmaaldrich.comlabproinc.com It is readily soluble in common organic solvents used in chromatography. Furthermore, its structure contains a ketone functional group and a UV-active aromatic ring, making it easily detectable by common chromatographic detectors like Flame Ionization Detectors (FID) and UV-Vis spectrophotometers.

Table 3: Properties of this compound as an Analytical Standard

| Property | Value | Significance in Analytical Chemistry |

|---|---|---|

| Purity | ≥98-99% chemimpex.comsigmaaldrich.comlabproinc.com | Ensures accuracy and reliability of calibration curves. |

| Molecular Formula | C₉H₉FO₂ fishersci.cathermofisher.com | Provides an exact molecular weight for quantitative analysis. |

| Molecular Weight | 168.17 g/mol chemimpex.comthermofisher.comoakwoodchemical.com | Used for preparing standard solutions of known concentration. |

| Melting Point | 90-94 °C chemimpex.comsigmaaldrich.com | A sharp melting point range indicates high purity. |

| Boiling Point | 147-148 °C (at 20 mmHg) sigmaaldrich.com | Relevant for method development in Gas Chromatography. |

| UV Absorbance | Yes (Aromatic Ring) | Allows for sensitive detection in HPLC-UV methods. |

Medicinal Chemistry and Biological Activity of 3 Fluoro 4 Methoxyacetophenone Derivatives

Structure-Activity Relationship (SAR) Studies of 3'-Fluoro-4'-methoxyacetophenone Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, particularly the widely studied chalcones, SAR analyses have provided key insights into the features necessary for various pharmacological effects.

Chalcones, which are α,β-unsaturated ketones, are readily synthesized from this compound through Claisen-Schmidt condensation. sigmaaldrich.com The biological activity of these chalcones is significantly influenced by the substituents on both aromatic rings. Studies on various chalcones have revealed that the presence and position of electron-donating and electron-withdrawing groups are critical for their anticancer and anti-inflammatory activities. acs.orgacs.org

For instance, in a series of methoxychalcones, a progressive increase in heme oxygenase-1 (HO-1) induction, an enzyme with anti-inflammatory and antioxidant properties, was observed with an increasing number of methoxy (B1213986) substituents on the aromatic rings. acs.org Specifically, methoxy groups at the 3, 4, and 5-positions were found to be effective. acs.org This suggests that the 4'-methoxy group in the this compound scaffold plays a significant role in the anti-inflammatory potential of its chalcone (B49325) derivatives. The fluorine atom at the 3'-position can further modulate the electronic properties and metabolic stability of the molecule.

Furthermore, SAR studies on chalcone-based NF-κB inhibitors have shown that even simple chalcones can exhibit potent activity, indicating that extensive structural complexity is not a prerequisite for significant biological effects. acs.org The cytotoxicities of these compounds against lung cancer cells were found to correlate with their NF-κB inhibitory activities. acs.org

Design and Synthesis of Novel Medicinal Compounds from this compound

The chemical reactivity of this compound makes it a versatile precursor for the synthesis of a range of medicinal compounds. The most prominent among these are chalcones and Mannich bases.

Chalcones: The synthesis of chalcones from this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation with various substituted benzaldehydes. acgpubs.org This reaction is a straightforward and efficient method for generating a diverse library of chalcone derivatives. acgpubs.org These chalcones can then serve as precursors for other heterocyclic compounds, such as pyrazoles, which are known to possess anti-inflammatory properties. sigmaaldrich.com

Mannich Bases: this compound can also be utilized in the Mannich reaction, a three-component condensation involving formaldehyde (B43269) and a primary or secondary amine, to produce β-amino-ketones, also known as Mannich bases. sigmaaldrich.comnih.gov Mannich bases are an important class of pharmacophores known for a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. nih.gov The synthesis of Mannich bases from phenolic chalcone analogues has been shown to enhance their cytotoxic activity. nih.gov

| Derivative Class | Synthetic Method | Key Reactants | Potential Therapeutic Area |

| Chalcones | Claisen-Schmidt Condensation | This compound, Substituted Benzaldehydes, Base | Anticancer, Anti-inflammatory, Antimicrobial |

| Mannich Bases | Mannich Reaction | This compound, Formaldehyde, Amine | Anticancer, Antibacterial, Anti-inflammatory |

| Pyrazoles | Cyclization of Chalcones | Chalcone derivative, Hydrazine | Anti-inflammatory |

Pharmacological Screening and Efficacy Evaluation of Derivatives

Derivatives of this compound have been subjected to pharmacological screening to evaluate their therapeutic potential. Chalcones derived from this scaffold have shown promise in several areas, particularly as anticancer and antimicrobial agents.

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of chalcones against various cancer cell lines. nih.gov For example, a study on the synthesis and cytotoxic activity of chalcone derivatives against human breast cancer cell lines concluded that substitutions on the chalcone backbone significantly influence their activity. nih.gov While specific data for derivatives of this compound is part of broader chalcone studies, the general findings indicate that these compounds can induce apoptosis and inhibit cancer cell proliferation. nih.gov For instance, certain chalcone derivatives have been shown to be more cytotoxic in the PC-3 human prostate cancer cell line than cisplatin (B142131) and 5-fluorouracil, with IC50 values in the micromolar range. nih.gov

Antimicrobial Activity: The antimicrobial properties of chalcone derivatives are also well-documented. nrfhh.com A study on fluoro-substituted chalcones highlighted their potential as antimicrobial agents. acgpubs.org The presence of both fluorine and methoxy groups in the chalcone structure is believed to contribute to their activity against various bacterial and fungal strains. acgpubs.org

Computational Chemistry and Drug Design Principles Applied to this compound Scaffolds

Computational chemistry and molecular modeling play a pivotal role in modern drug discovery by providing insights into drug-receptor interactions and guiding the design of more potent and selective compounds. For derivatives of this compound, computational approaches have been employed to understand their mechanism of action at a molecular level.

Molecular docking studies have been used to investigate the binding of chalcone derivatives to various biological targets. For example, docking studies have been performed on fluoro-substituted chalcones with the DprE1 enzyme, a key target in Mycobacterium tuberculosis, revealing that the position of substituents and the conformation of the chalcone are critical for inhibitory activity. researchgate.net Such studies help in rationalizing the observed SAR and in designing new analogs with improved binding affinity.

The application of in silico methods allows for the prediction of the pharmacokinetic properties of designed molecules, such as absorption, distribution, metabolism, and excretion (ADME), which are crucial for their development as drugs.

Metabolic Pathways and Biotransformation of this compound-derived Compounds

Understanding the metabolic fate of drug candidates is a critical aspect of drug development. The biotransformation of compounds derived from this compound is expected to be influenced by the presence of both the fluorine atom and the methoxy group.

In general, drug metabolism occurs in two phases. Phase I reactions, primarily catalyzed by cytochrome P450 enzymes, introduce or expose functional groups. For compounds containing a methoxy group, O-demethylation is a common metabolic pathway. The fluorine atom, on the other hand, can influence metabolism by blocking potential sites of oxidation, thereby increasing the metabolic stability of the molecule. However, the biotransformation of fluorinated compounds can sometimes lead to the formation of toxic metabolites.

Specific studies on the biotransformation of chalcones containing a fluoro-methoxy-phenyl group are limited. However, general knowledge of xenobiotic metabolism suggests that these compounds could undergo hydroxylation of the aromatic rings, reduction of the α,β-unsaturated double bond, and conjugation reactions (Phase II metabolism) to form more water-soluble metabolites for excretion. Further research is needed to fully elucidate the specific metabolic pathways of this compound derivatives.

Theoretical and Computational Studies of 3 Fluoro 4 Methoxyacetophenone

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational preferences of molecules. For 3'-Fluoro-4'-methoxyacetophenone, these calculations can predict bond lengths, bond angles, and dihedral angles, defining the molecule's geometry.

Table 1: Representative Calculated Geometrical Parameters for Acetophenone (B1666503) Derivatives This table presents typical bond lengths and angles for acetophenone derivatives as determined by DFT calculations. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| C-C (ring) | ~1.39 - 1.41 Å | |

| C-F | ~1.35 Å | |

| C-O (methoxy) | ~1.36 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| C-C=O | ~120° |

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Theoretical methods provide a detailed picture of the electron distribution and orbital energies. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. aimspress.com The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. aimspress.com For this compound, the HOMO is likely localized on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO is expected to be centered on the electron-withdrawing acetyl group. researchgate.netsciencepg.com

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. researchgate.net In these maps, red areas (negative potential) indicate regions prone to electrophilic attack, while blue areas (positive potential) indicate regions susceptible to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group would be a site of negative potential, making it a likely hydrogen bond acceptor. researchgate.net

Table 2: Calculated Electronic Properties for Aromatic Ketones This table shows representative electronic properties calculated via DFT for similar compounds. These values help in predicting the reactivity of this compound.

| Property | Description | Typical Calculated Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 4.0 to 5.0 eV |

Spectroscopic Property Simulations

Computational methods can simulate various types of spectra, including infrared (IR) and Raman, which arise from molecular vibrations. By calculating the vibrational frequencies, a theoretical spectrum can be generated that can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes. researchgate.net

DFT calculations are commonly used to predict the vibrational frequencies of organic molecules. sciencepg.com For this compound, these simulations would predict characteristic peaks corresponding to the stretching of the C=O bond in the ketone (typically a strong band around 1660-1680 cm⁻¹), C-F stretching, C-O stretching of the methoxy (B1213986) group, and various vibrations of the aromatic ring and methyl groups. chegg.com Comparing the simulated spectrum with an experimental one can validate the accuracy of the computational model and the proposed structure. nist.gov

Table 3: Simulated Vibrational Frequencies for 4-methoxyacetophenone and Related Structures This table provides an example of key vibrational modes and their typical calculated frequencies. A specific simulation for this compound would provide precise values.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

| C=O Stretch | Ketone | 1664 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Methyl Group | 2842 - 2998 |

| C-O-C Stretch | Methoxy Ether | 1246 - 1275 |

| C-F Stretch | Fluoroaromatic | 1100 - 1250 |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

As a precursor for active pharmaceutical ingredients, understanding how this compound or its derivatives interact with biological targets is crucial. ossila.com Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. scienceopen.com This method helps identify key binding interactions, like hydrogen bonds and hydrophobic contacts, and estimates the binding affinity. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-receptor complex over time. mdpi.com MD simulations provide a dynamic view of the interaction, calculating the trajectories of atoms and molecules and revealing information about the flexibility of the binding site and the stability of the ligand's position. ajchem-a.commdpi.com These simulations are valuable in drug discovery for refining potential drug candidates and understanding their mechanism of action at a molecular level. ajchem-a.com For example, derivatives of this compound could be docked into the active sites of enzymes like cyclooxygenases or kinases to explore their potential as inhibitors. ossila.com

Development of Predictive Models for Chemical and Biological Activity

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of molecules with known activities, a predictive model can be built using statistical methods or machine learning algorithms. nih.gov

These models can then be used to predict the activity of new, untested compounds like derivatives of this compound. nih.gov For instance, a QSAR model could be developed for a series of chalcones synthesized from this acetophenone to predict their anti-inflammatory or anticancer activity. ossila.com The development of such models accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties. researchgate.netarxiv.org

Future Directions and Emerging Research Frontiers

Exploration of New Catalytic Systems for 3'-Fluoro-4'-methoxyacetophenone Functionalization

The functionalization of the this compound core is critical for diversifying its applications. Future research is heavily focused on discovering and optimizing novel catalytic systems to achieve more efficient, selective, and environmentally benign transformations. The development of advanced catalytic methods is essential for synthesizing complex molecules from this versatile precursor. researchgate.netresearchgate.net

Current research points towards several promising avenues:

Transition-Metal Catalysis: Researchers are exploring a wider range of transition metals beyond traditional choices. For instance, ruthenium-based catalysts have been investigated for the transfer hydrogenation of similar fluoroacetophenones, suggesting a potential route for creating chiral alcohols from this compound. researchgate.net Copper-catalyzed C-H functionalization of acetophenone (B1666503) oxime derivatives, including those derived from 4-fluoroacetophenone, opens pathways to complex heterocyclic structures. rsc.org Future work will likely involve nickel and vanadium complexes, which have shown efficacy in the fluorination and functionalization of other carbonyl compounds. organic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, often with high enantioselectivity. nih.gov The α-fluorination of ketones using primary amine-functionalized Cinchona alkaloids is a prime example of how organocatalysis can be applied to molecules like this compound to introduce additional stereocenters with high control. nih.gov

Photocatalysis: Visible-light photocatalysis is an emerging green chemistry tool. Ketones can act as directing groups in photocatalytic sp³ C–H fluorination, a strategy that could be adapted for remote functionalization of alkyl chains in more complex derivatives of this compound. rsc.org

Table 1: Potential Catalytic Systems for this compound Functionalization

| Catalyst Type | Reaction | Potential Outcome | Reference |

|---|---|---|---|

| Ruthenium (Ru) Complexes | Transfer Hydrogenation | Synthesis of chiral 1-(3-fluoro-4-methoxyphenyl)ethanol | researchgate.net |

| Copper (Cu) Salts | C-H Bond Functionalization (of oxime derivative) | Formation of novel heterocyclic compounds | rsc.org |

| Nickel (Ni) Complexes | Enantioselective Carbonyl Functionalization | Asymmetric synthesis of fluorinated molecules | organic-chemistry.org |

| Primary Amine Organocatalysts | α-Fluorination | Diastereo- and regio-selective introduction of fluorine | nih.gov |

| Benzil (Photocatalyst) | Remote C-H Fluorination | Selective functionalization at β and γ positions on derivatives | rsc.org |

Integration of this compound in Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant frontier for the synthesis and utilization of this compound and its derivatives. youtube.com Flow chemistry offers enhanced control over reaction parameters, improved safety, and greater scalability, which is particularly advantageous for handling potentially hazardous reagents or exothermic reactions common in fluorination chemistry. mit.edursc.org

Key areas of development include:

Enhanced Safety and Efficiency: Continuous flow reactors minimize the volume of reactants present at any given time, drastically improving safety. youtube.com The superior heat and mass transfer in microreactors can accelerate reaction rates and improve yields. mit.edu This is highly relevant for the synthesis of chalcones from this compound, a reaction that can be optimized under flow conditions. ossila.com

Automated Synthesis Platforms: The integration of flow reactors with automated platforms enables high-throughput screening of reaction conditions and the rapid generation of compound libraries. ossila.com An automated system could use this compound as a starting building block to react with a diverse set of aldehydes, amines, and other reagents to quickly produce a library of derivatives for biological screening. ossila.com

Handling of Gaseous Reagents: The synthesis of fluorinated compounds often involves gaseous reagents, which are difficult to handle in batch reactors. rsc.org Flow chemistry provides a robust solution for managing gas-liquid reactions, offering precise stoichiometric control and enhanced interfacial contact, which could be applied to novel fluorination or functionalization strategies for this compound. mit.edursc.org

Advanced Applications in Targeted Drug Delivery Systems

The incorporation of fluorine into pharmaceuticals is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. numberanalytics.comnih.govnih.gov The this compound moiety is a promising scaffold for designing molecules with advanced drug delivery capabilities, particularly within the realm of nanotechnology. nih.govjuniperpublishers.com

Future research is exploring:

Fluorinated Nanocarriers: The unique properties of fluorinated compounds, such as hydrophobicity and lipophobicity, can be harnessed to create novel drug delivery vehicles. rsc.org The this compound unit could be incorporated into lipids or polymers to form nanoparticles, liposomes, or micelles. sigmaaldrich.commdpi.com These fluorinated nanocarriers can improve drug encapsulation, control release profiles, and enhance penetration across biological membranes. rsc.orgmdpi.com

Targeted Delivery: Nanoparticles formulated from polymers or lipids containing the this compound moiety can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the therapeutic payload to specific cells or tissues, such as tumors. mdpi.com This targeted approach aims to increase drug efficacy at the site of action while minimizing systemic side effects.

Imaging and Diagnostics: The fluorine atom (specifically, the ¹⁸F isotope) is a key component in Positron Emission Tomography (PET) imaging. nih.gov While direct application requires isotopic labeling, the non-radioactive fluorine in this compound serves as a template for designing PET tracers. Synthetic routes developed for this compound could be adapted for the late-stage introduction of ¹⁸F, creating new imaging agents for diagnosing and monitoring diseases.

Development of Novel Materials with this compound Moieties

Beyond pharmaceuticals, the this compound structure is a building block for advanced materials with unique properties. Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy. sigmaaldrich.comresearchgate.net

Emerging research frontiers include:

High-Performance Polymers: Similar to how other fluoroacetophenones are used to create high-stability polymers, this compound can serve as a monomer or a precursor to monomers for new fluorinated polymers. sigmaaldrich.com These materials could find applications as specialized coatings, membranes, or electronic components. sigmaaldrich.comchemscene.com

Side-Chain Fluorinated Polymers: Incorporating the this compound moiety as a side chain on a polymer backbone can create materials with tailored surface properties. fluoropolymers.eu These "comb" polymers could be designed to be hydrophobic and lipophobic, making them suitable for creating water- and oil-repellent surfaces for textiles, nonwovens, or protective coatings. fluoropolymers.eu

Organic Electronics: Aromatic ketones are building blocks for various organic electronic materials. The specific electronic properties conferred by the fluoro and methoxy (B1213986) groups could be exploited in the synthesis of new organic light-emitting diode (OLED) materials, organic solar cell components, or materials for organic transistors. chemscene.com

Table 2: Potential Properties of Novel Materials Derived from this compound

| Material Type | Incorporated Moiety | Potential Properties | Potential Applications |

|---|---|---|---|

| Fluorinated Polymer (Main Chain) | Derived from difunctionalized this compound | High thermal stability, chemical inertness | Specialty films, high-performance plastics |

| Side-Chain Fluorinated Polymer | 3'-fluoro-4'-methoxyphenyl ketone group | Low surface energy, hydrophobicity, lipophobicity | Protective coatings, stain-resistant textiles |

| Organic Semiconductor | Chalcone (B49325) or heterocyclic derivative | Specific electronic and photophysical properties | OLEDs, organic photovoltaics (OPVs) |

Interdisciplinary Research with Biotechnology and Nanotechnology

The most groundbreaking advances are expected to arise from the intersection of traditional chemistry with biotechnology and nanotechnology. This interdisciplinary approach will unlock the full potential of this compound as a molecular tool.

Biotechnology Integration: The field of biocatalysis offers green and highly selective methods for chemical synthesis. Future research may identify or engineer enzymes, such as fluorinases or ketone reductases, that can act on this compound or its derivatives. acsgcipr.org A fluorinase could potentially be used for enzymatic fluorination under mild conditions, while reductases could produce specific enantiomers of the corresponding alcohol, a valuable chiral building block. acsgcipr.org

Nanotechnology Synergy: As detailed previously, nanotechnology provides the tools to assemble molecules into functional devices. The synergy is clear: biotechnology can be used to produce the building block (e.g., an enantiomerically pure alcohol derivative of this compound), which is then used in nanotechnology to construct a sophisticated drug delivery system (e.g., targeted polymeric nanoparticles). nih.govmdpi.com

Advanced Diagnostics and Theranostics: Combining these fields could lead to "theranostic" platforms—nanoparticles that both diagnose a disease and deliver a therapy. For instance, a nanoparticle could be constructed from a polymer containing the this compound moiety, carry a specific drug, be targeted to a tumor via a bioconjugated antibody, and be visible on PET scans if labeled with ¹⁸F. This represents a fully integrated, interdisciplinary approach to personalized medicine.

Table 3: Interdisciplinary Applications of this compound

| Disciplines | Application with this compound | Potential Outcome |

|---|---|---|

| Biotechnology + Organic Synthesis | Enzymatic (e.g., fluorinase, reductase) modification of the compound. | Greener synthesis of chiral or selectively functionalized derivatives. acsgcipr.org |

| Nanotechnology + Medicinal Chemistry | Use as a building block for self-assembling polymeric or lipid nanoparticles. | Creation of advanced nanocarriers for targeted drug delivery. mdpi.commdpi.com |

| Biotechnology + Nanotechnology + Medicine | Construction of bioconjugated nanoparticles for theranostics. | A single platform for targeted imaging and therapy. |

Q & A

Q. What are the key spectroscopic techniques for characterizing 3'-Fluoro-4'-methoxyacetophenone, and how are they applied?

- Methodological Answer : Characterization typically employs ¹H/¹³C NMR , FT-IR , and mass spectrometry (MS) .

- NMR : The fluorine atom at the 3' position causes deshielding and splitting patterns in adjacent protons (e.g., aromatic protons at 4'-methoxy or acetophenone groups). Compare chemical shifts with non-fluorinated analogs like 4'-methoxyacetophenone (δ 2.6 ppm for acetyl group; δ 3.8 ppm for methoxy) .

- IR : Confirm the carbonyl stretch (~1680–1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹). Fluorine substitution may slightly shift these bands due to electron-withdrawing effects.

- MS : Use high-resolution MS to verify molecular weight (C₉H₉FO₂; theoretical 168.15 g/mol) and fragmentation patterns. The loss of COCH₃ (43 amu) is a common cleavage pathway in acetophenone derivatives .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : A two-step Friedel-Crafts acylation is typical:

Methoxy Group Introduction : Protect the hydroxyl group of 4-fluorophenol via methylation (using CH₃I/K₂CO₃) to form 4-fluoroanisole.

Acetylation : React 4-fluoroanisole with acetyl chloride in the presence of AlCl₃ to install the acetyl group at the para position.

Key Considerations :

- Fluorine’s electron-withdrawing nature may reduce reactivity, requiring longer reaction times or elevated temperatures.

- Monitor regioselectivity via TLC or HPLC to avoid byproducts like 2'-fluoro isomers .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Fluorine enhances hydrolytic stability but may increase sensitivity to UV degradation.

- pH Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–13). Fluorine’s inductive effect stabilizes the acetophenone core against base-catalyzed hydrolysis compared to non-fluorinated analogs.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. The melting point (~36–38°C) and boiling point (~258–260°C) of 4'-methoxyacetophenone analogs suggest similar thermal behavior for the fluorinated derivative .

Q. What challenges arise in interpreting NMR data for this compound, and how can they be resolved?

- Methodological Answer : Fluorine’s strong spin-spin coupling (¹⁹F-¹H) complicates proton assignments.

- Strategies :

Use ¹⁹F-decoupled NMR to simplify splitting patterns.

Compare experimental shifts with computational predictions (DFT or machine learning tools like ACD/Labs).

Assign peaks via 2D NMR (COSY, HSQC) and contrast with non-fluorinated analogs (e.g., 4'-methoxyacetophenone’s aromatic protons at δ 6.9–7.8 ppm) .

Q. How can this compound serve as an intermediate in bioactive compound synthesis?

- Methodological Answer : The compound’s acetyl group is a versatile site for nucleophilic substitution or condensation reactions.

- Example : Reduce the ketone to a secondary alcohol (NaBH₄ or catalytic hydrogenation) for use in antitumor or antimicrobial agents.

- Case Study : Analogous derivatives like 2'-hydroxy-4'-methoxyacetophenone (paeonol) exhibit antifungal activity (ED₅₀ = 45 μM against Botrytis cinerea), suggesting potential for fluorinated variants in drug discovery .

Q. How can researchers address contradictory spectral data when characterizing novel derivatives?

- Methodological Answer : Cross-validate results using orthogonal techniques:

- Contradiction Example : Discrepancies in carbonyl peak positions (IR vs. computed).

- Resolution :

Confirm purity via HPLC (≥99%) to rule out solvent or impurity effects.

Compare experimental IR with computed spectra (Gaussian 16 B3LYP/6-31G*).

Use X-ray crystallography for definitive structural confirmation if crystals are obtainable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.